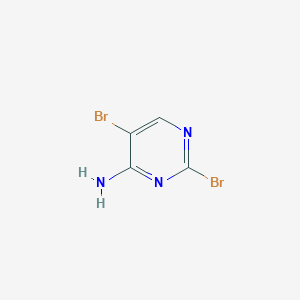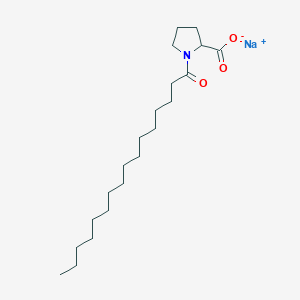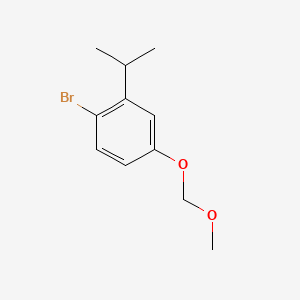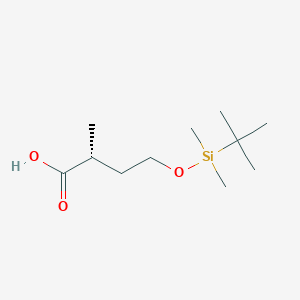
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with a 3-methyl group and a 4-nitrophenoxy substituent, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.
Introduction of the 3-Methyl Group: This step may involve alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 4-Nitrophenoxy Group: This can be accomplished through nucleophilic aromatic substitution reactions, where a nitrophenol derivative reacts with the quinazolinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction of Nitro Group: 3-Methyl-6-(4-aminophenoxy)quinazolin-4(3H)-one.
Reduction of Quinazolinone Core: 3-Methyl-6-(4-nitrophenoxy)dihydroquinazolin-4(3H)-one.
Substitution Reactions: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the nitrophenoxy group may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylquinazolin-4(3H)-one: Lacks the nitrophenoxy group, which may result in different biological activities.
6-(4-Nitrophenoxy)quinazolin-4(3H)-one: Lacks the 3-methyl group, which may affect its chemical reactivity and biological properties.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference for understanding the effects of various substituents.
Uniqueness
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one is unique due to the presence of both the 3-methyl and 4-nitrophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H11N3O4 |
|---|---|
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
3-methyl-6-(4-nitrophenoxy)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O4/c1-17-9-16-14-7-6-12(8-13(14)15(17)19)22-11-4-2-10(3-5-11)18(20)21/h2-9H,1H3 |
Clave InChI |
KSDDWLSVBZNWSO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)
![Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13897534.png)


![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)






![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)

